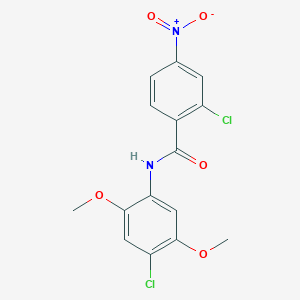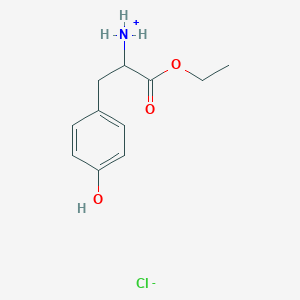
2-(2-methylphenoxy)-N-(3-nitro-5-phenoxyphenyl)acetamide
Übersicht
Beschreibung
2-(2-methylphenoxy)-N-(3-nitro-5-phenoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as MPPA and belongs to the class of arylamides. MPPA has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of MPPA is not fully understood. However, it is believed that MPPA exerts its therapeutic effects by modulating various signaling pathways in the body. MPPA has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. MPPA also inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
MPPA has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in the body, which are involved in oxidative stress and inflammation. MPPA also reduces the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α. Moreover, MPPA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
MPPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. MPPA has also been found to be non-toxic and well-tolerated in animal studies. However, MPPA has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. Moreover, MPPA has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of MPPA. One direction is to investigate the potential of MPPA as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of MPPA in humans to determine its safety and efficacy. Moreover, the development of novel formulations and delivery systems for MPPA can improve its bioavailability and therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
MPPA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MPPA has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, MPPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-(3-nitro-5-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-15-7-5-6-10-20(15)27-14-21(24)22-16-11-17(23(25)26)13-19(12-16)28-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXLNHKJDWTMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)OC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(3-nitro-5-phenoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3459143.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B3459152.png)

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B3459161.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3459167.png)
![2-[3-(4-iodophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B3459181.png)
![N-(4-{[(4-phenoxyphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B3459198.png)

![4-[({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B3459204.png)



